molecular formula C9H10O2 B8606279 (R)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one CAS No. 77832-42-9

(R)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one

Cat. No.: B8606279
CAS No.: 77832-42-9
M. Wt: 150.17 g/mol
InChI Key: ISFGTDAAYLSOFY-MRVPVSSYSA-N
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Description

(R)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

77832-42-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(4R)-4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3/t8-/m1/s1

InChI Key

ISFGTDAAYLSOFY-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@H]1O)CC#C

Canonical SMILES

CC1=C(C(=O)CC1O)CC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an autoclave, 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and water (400 ml) were charged, and the resultant mixture was stirred at 150° C. for 6 hours in a nitrogen atmosphere. After cooling, sodium chloride (50 g) was added to the reaction mixture, the resulting mixture was extracted with ethyl acetate. The extract was concentrated under reduced pressure and purified on column chromatography to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.7 g). Yield, 90% nD21 1.5148.
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3 g
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400 mL
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resultant mixture
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50 g
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Synthesis routes and methods II

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and MgCl2.6H2O (4.0 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were adjusted to pH 6.8 with 0.1 N NaOH solution, and stirring was continued at 100° C. for 4 hours, during which the pH was maintained at 6.8 to 7.0. After cooling, NaCl (40 g) was added to the reaction mixture and extracted with ether (120 ml) 4 times. The extracts were combined together, dried over anhydrous magnesium sulfate and concentrated at 40° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed with silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.3 g). Yield, 77%. N.M.R. (CDCl3, internal standard TMS, δ ppm, 90 MHz): 4.60 (broad d, 1H, 4-H); 3.95 (broad s, 1H, 4-OH); 3.04 (d, 2H, --CH2 --C≡H); 2.65 (d of d, 1H, 5-H); 2.38 (d of d, 1H, 5 -H); 2.20 (s, 3H, 3-CH3); 1.98 (s, 1H, C≡CH).
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3 g
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reactant
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[Compound]
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MgCl2.6H2O
Quantity
4 g
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reactant
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120 mL
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40 g
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Synthesis routes and methods III

Procedure details

In the same flask as in Example 1, 20% sulfuric acid (10 ml) was charged, and dl-3-acetoxy-2-propargyl-3-methyl-4-cyclopentenone (1.92 g) was dropwise added thereto in 1 hour while keeping the inner temperature at 0° C. After completion of the dropwise addition, the resultant mixture was stirred at the same temperature as above for 3 hours. The reaction mixture was subjected to post-treatment and purification as in Example 1 to give 1.38 g of 4-hydroxy-2-propargyl-3-methyl-2-cyclopentenone. Yield, 91%.
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1.92 g
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resultant mixture
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10 mL
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Synthesis routes and methods IV

Procedure details

In a reaction vessel, water (200 ml) and 5-methyl-2-furylpropargylcarbinol (5 g) were charged, and the pH value was adjusted to 4 with an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. The temperature was elevated to 100° C. to reflux, and the mixture was stirred under reflux for 16 hours while maintaining the pH value of 3.8 to 4.1 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. Then, the pH value was adjusted to 8.0 with an aqueous 1/3N NaOH solution, and stirring under reflux was continued for 4 hours while maintaining the pH value of 7.5 to 8.0 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. After cooling, sodium chloride (70 g) was added, and the mixture was extracted with toluene (100 ml) four times. The extract was concentrated at 60° C. under reduced pressure to remove toluene, whereby an oily substance (4.7 g) was obtained. The crude product was purified by column chromatography with silica gel (60 g) (developing solvent, ethyl acetate-n-hexane (1:2 by volume)) to obtain 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (3.4 g). Yield, 68%.
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5 g
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200 mL
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70 g
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